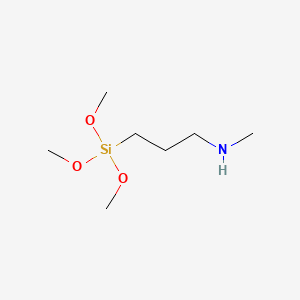
Ethyl isothiocyanatoacetate
Descripción general
Descripción
Ethyl isothiocyanatoacetate (ETCA) is an organosulfur compound that is widely used in the field of organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a therapeutic agent. It is a colorless, volatile liquid with a pungent odor and has a boiling point of 72°C. ETCA has been used in a variety of applications due to its unique properties, such as its low reactivity, low toxicity, and its stability in a wide range of temperatures and pH values.
Aplicaciones Científicas De Investigación
Luminescent Labeling and Energy Transfer
Ethyl isothiocyanatoacetate is involved in the synthesis of a luminescent lanthanide chelate, which is highly effective when bound to terbium or europium. This compound has applications in nonisotopic labeling, imaging, diagnostics, and as donors in luminescence resonance energy transfer. Energy transfer measurements using this compound align with previous studies, showcasing its potential in various scientific applications (Li & Selvin, 1997).
Mecanismo De Acción
Mode of Action
It is known that the compound has been used in the synthesis of various chemical structures . This suggests that Ethyl Isothiocyanatoacetate may interact with its targets to induce chemical transformations.
Biochemical Pathways
This compound has been used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways . These include the synthesis of fused pyrimidines, ethyl (3-substituted 5-thioxo-1,2,4-triazolin-4-yl)acetates, 3-O-amino-2-thiohydantoins, quinazoline, benzothienopyrimidine, and benzofuropyrimidine
Result of Action
Its use in the synthesis of various compounds suggests that it may induce chemical transformations at the molecular level .
Action Environment
It is known that the compound is a liquid at room temperature and has a boiling point of 104-106 °c/7 mmhg . This suggests that temperature and pressure may affect its physical state and potentially its efficacy.
Análisis Bioquímico
Biochemical Properties
Ethyl isothiocyanatoacetate plays a significant role in biochemical reactions, particularly in the synthesis of fused pyrimidines, ethyl (3-substituted 5-thioxo-1,2,4-triazolin-4-yl)acetates, and 3-O-amino-2-thiohydantoins . These reactions often involve the interaction of this compound with carboxylic acid hydrazides in the presence of sodium ethoxide . The compound’s reactivity is primarily due to the isothiocyanate group, which can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the formation of stable adducts. This interaction can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It can cause respiratory depression and convulsions or affect the seizure threshold in animal models . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily due to its ability to form covalent bonds with nucleophilic sites on cellular proteins. This can lead to the inhibition of key enzymes involved in these processes, thereby altering cellular function. Additionally, this compound can cause skin and eye irritation, indicating its potential to disrupt cellular integrity and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group in this compound can react with amino groups on proteins, forming thiourea derivatives . This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby affecting the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable when stored at temperatures between 2-8°C . Its reactivity can lead to the gradual formation of degradation products, which may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity and alter cellular function without causing significant toxicity . At higher doses, this compound can cause toxic effects, including respiratory depression, convulsions, and skin and eye irritation . These adverse effects are likely due to the compound’s ability to form covalent bonds with a wide range of biomolecules, leading to widespread disruption of cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of heterocyclic compounds . The compound interacts with enzymes such as carboxylic acid hydrazides and sodium ethoxide to form various products . These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, the covalent modification of enzymes by this compound can inhibit their activity, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with intracellular proteins and other biomolecules . This localization can influence the compound’s activity and its effects on cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus . The compound’s subcellular localization is influenced by its ability to form covalent bonds with proteins and other biomolecules. These interactions can direct this compound to specific cellular compartments, where it can exert its effects on enzyme activity and gene expression . Additionally, post-translational modifications of proteins by this compound can affect their localization and function within the cell .
Propiedades
IUPAC Name |
ethyl 2-isothiocyanatoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-2-8-5(7)3-6-4-9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPSSPPKMLXXRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885252 | |
| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24066-82-8 | |
| Record name | Ethyl 2-isothiocyanatoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24066-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024066828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl isothiocyanatoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic applications of Ethyl isothiocyanatoacetate?
A: this compound serves as a valuable building block for various heterocyclic compounds. For instance, it reacts with diamines to yield 3-monosubstituted thiohydantoins []. This reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization. Additionally, this compound reacts with carboxylic acid hydrazides, leading to the formation of other heterocyclic structures through addition-cyclization reactions [].
Q2: Can this compound be utilized to synthesize more complex molecules?
A: Yes, research demonstrates its utility in synthesizing intricate structures. A notable example is the synthesis of thiazolo[5,4-d]thiazole, a five-membered ring system often employed in nonlinear optical materials []. This synthesis leverages the reactivity of this compound, showcasing its potential in accessing complex heterocycles relevant to materials science.
Q3: Are there any challenges associated with using this compound in synthesis?
A: The reaction pathway with this compound can be influenced by the reagent's purity. For instance, when reacting with dialkylaminoamines, self-cyclization may occur if the this compound used is not sufficiently pure []. This highlights the importance of reagent quality in controlling reaction outcomes.
Q4: Beyond heterocycle synthesis, are there other applications of this compound?
A: Research indicates that this compound can be employed in the synthesis of protected β-hydroxy α-amino acids, valuable building blocks in peptide and natural product synthesis []. A specific catalyst system comprising triethylamine, magnesium(II) perchlorate, and bipyridine facilitates the reaction between this compound and various aromatic aldehydes to yield these protected amino acids.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)

![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)





